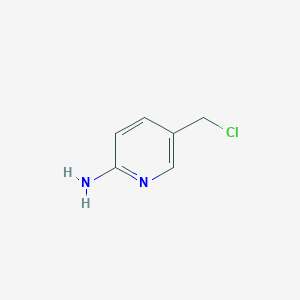

5-(Chloromethyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

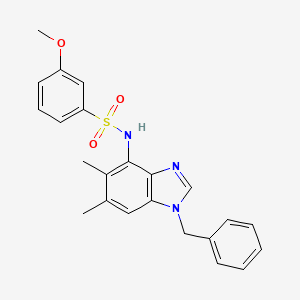

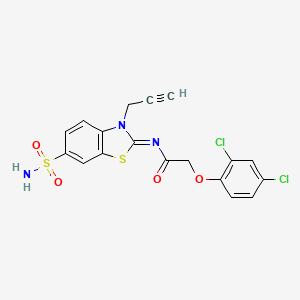

5-(Chloromethyl)pyridin-2-amine is a chemical compound that has been studied in various contexts due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound features a pyridine ring substituted with an amine group at the second position and a chloromethyl group at the fifth position, which allows it to participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in several studies. For instance, a practical synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a related compound, was described as a key intermediate for the HIV protease inhibitor, L-754,394, achieved in ten steps from commercially available starting materials . Another study reported the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, which involved intramolecular cyclization and nucleophilic substitution with various amines .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized using various spectroscopic methods. For example, the X-ray structures of certain amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were reported, providing insights into the three-dimensional arrangement of these molecules . Additionally, the crystal structure of a Schiff base derivative showed the presence of strong hydrogen bonding, which helps stabilize the molecule in a particular tautomeric form .

Chemical Reactions Analysis

The reactivity of this compound allows it to undergo various chemical transformations. In one study, the compound was used to synthesize novel amine derivatives with potential anticancer activity, where it was reacted with primary or secondary amines to yield the corresponding amine derivatives . Another study demonstrated the formation of hydrogen-bonded networks in crystals of 5-chloropyridin-2-amine with fumaric acid, highlighting the compound's ability to participate in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated to understand their behavior in different environments. For instance, the compound's ability to form hydrogen-bonded networks suggests its potential role in the formation of supramolecular structures . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, of related compounds have also been studied to assess their suitability for applications in materials science .

Mecanismo De Acción

While the specific mechanism of action for 5-(Chloromethyl)pyridin-2-amine is not mentioned in the sources, it is known that some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

Direcciones Futuras

There is ongoing research into the synthesis and applications of 2-aminopyrimidine derivatives . These compounds have shown potential in the treatment of diseases such as sleeping sickness and malaria . Future research may focus on developing new efficient antitrypanosomal and antiplasmodial compounds with less side effects .

Propiedades

IUPAC Name |

5-(chloromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWSKDLSOLPVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

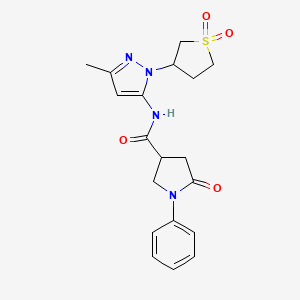

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)

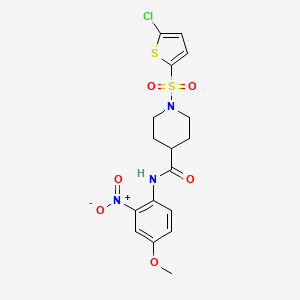

![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)

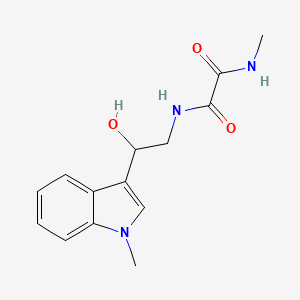

![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)

![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)